molecular formula C21H19F6N3O2S B11092082 N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide

Cat. No.: B11092082
M. Wt: 491.5 g/mol
InChI Key: PHHUVQHYALWIOW-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropanol moiety and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole derivative. The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone. The hexafluoroisopropanol moiety is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with hexafluoroacetone. Finally, the methoxybenzamide group is attached through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring or the methoxybenzamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole ring’s inherent fluorescence.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The hexafluoroisopropanol moiety may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide
  • N-(1,1,1,3,3,3-hexafluoro-2-{[6-(ethyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide

Uniqueness

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-methoxybenzamide is unique due to the presence of the propan-2-yl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. The hexafluoroisopropanol moiety also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

Molecular Formula

C21H19F6N3O2S

Molecular Weight

491.5 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propan-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H19F6N3O2S/c1-11(2)12-8-9-14-16(10-12)33-18(28-14)30-19(20(22,23)24,21(25,26)27)29-17(31)13-6-4-5-7-15(13)32-3/h4-11H,1-3H3,(H,28,30)(H,29,31)

InChI Key

PHHUVQHYALWIOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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